2,2'-Bisnaltrexone
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Overview
Description
Preparation Methods
The synthesis of 2,2’-Bisnaltrexone involves the reaction of two molecules of naltrexone. One of the synthetic routes includes the use of methylnaltrexone, a quaternary derivative of naltrexone . The reaction conditions typically involve the use of solvents like methanol and reagents such as hydrochloric acid .
Chemical Reactions Analysis
2,2’-Bisnaltrexone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naltrexone derivatives with different functional groups .
Scientific Research Applications
2,2’-Bisnaltrexone is used in scientific research primarily as an impurity reference standard for naltrexone . It is also used in analytical method development and validation, particularly in the pharmaceutical industry . Additionally, it has applications in the study of opioid receptor interactions and the development of new opioid antagonists .
Mechanism of Action
The mechanism of action of 2,2’-Bisnaltrexone is similar to that of naltrexone. It acts as a pure opioid receptor antagonist, primarily binding to the mu opioid receptors . By blocking these receptors, it prevents the euphoric effects associated with opioid use. This mechanism is also involved in its use for treating alcohol dependence, where it blocks the effects of endogenous opioids .
Comparison with Similar Compounds
2,2’-Bisnaltrexone is similar to other opioid antagonists like naloxone and methylnaltrexone . it is unique in its structure, having two naltrexone molecules linked together. This unique structure may influence its binding affinity and specificity for opioid receptors . Other similar compounds include nalorphine and oxymorphone, which also act as opioid receptor antagonists but differ in their chemical structure and pharmacological effects .
Properties
CAS No. |
607732-61-6 |
---|---|
Molecular Formula |
C40H44N2O8 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(4aS,7aR,12bS)-10-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C40H44N2O8/c43-25-5-7-39(47)27-15-21-13-23(31(45)33-29(21)37(39,35(25)49-33)9-11-41(27)17-19-1-2-19)24-14-22-16-28-40(48)8-6-26(44)36-38(40,30(22)34(50-36)32(24)46)10-12-42(28)18-20-3-4-20/h13-14,19-20,27-28,35-36,45-48H,1-12,15-18H2/t27-,28?,35+,36+,37+,38+,39-,40-/m1/s1 |
InChI Key |
NGSAYZAPVYNVHK-ALNMDLHWSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=O)CC2)O)O)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=CC(=C(C(=C46)O5)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=O)CC2)O)O)O |
Origin of Product |
United States |
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